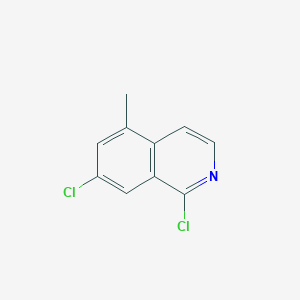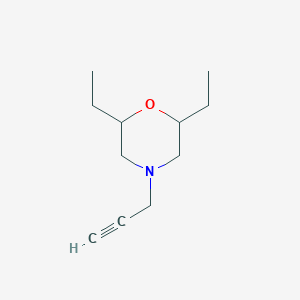
2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine is an organic compound with the molecular formula C₁₁H₁₉NO It is a morpholine derivative characterized by the presence of diethyl groups at the 2 and 6 positions and a prop-2-yn-1-yl group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine typically involves the alkylation of morpholine derivatives. One common method includes the reaction of 2,6-diethylmorpholine with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of saturated morpholine derivatives.
Substitution: Formation of azido or thiolated derivatives.
Applications De Recherche Scientifique
2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or antifungal effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Prop-2-yn-1-yl)morpholine: Similar structure but lacks the diethyl groups at the 2 and 6 positions.
2,6-Dimethyl-4-(prop-2-yn-1-yl)morpholine: Similar structure with methyl groups instead of ethyl groups.
2,2-Diethyl-4-(prop-2-yn-1-yl)thiomorpholine: Contains a sulfur atom in place of the oxygen atom in the morpholine ring.
Uniqueness
2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine is unique due to the presence of both diethyl groups and a prop-2-yn-1-yl group, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C11H19NO |
|---|---|
Poids moléculaire |
181.27 g/mol |
Nom IUPAC |
2,6-diethyl-4-prop-2-ynylmorpholine |
InChI |
InChI=1S/C11H19NO/c1-4-7-12-8-10(5-2)13-11(6-3)9-12/h1,10-11H,5-9H2,2-3H3 |
Clé InChI |
OTHONIPJVYWKLX-UHFFFAOYSA-N |
SMILES canonique |
CCC1CN(CC(O1)CC)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole](/img/structure/B13200054.png)
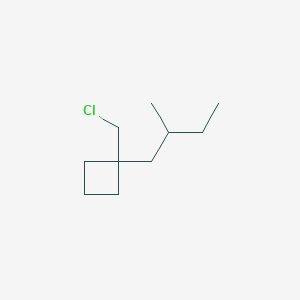
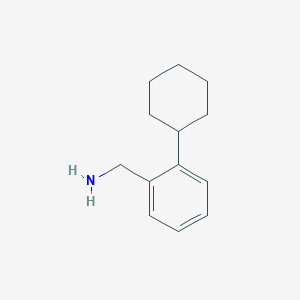
![N-[(Azepan-2-yl)methyl]acetamide](/img/structure/B13200072.png)

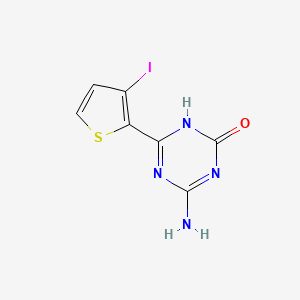
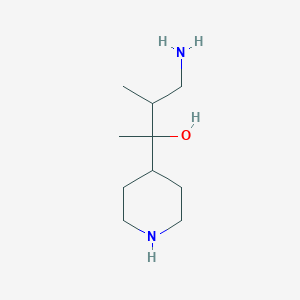
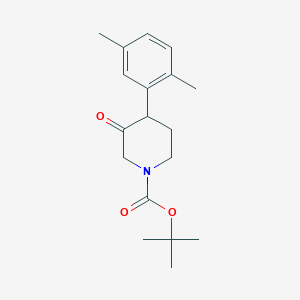
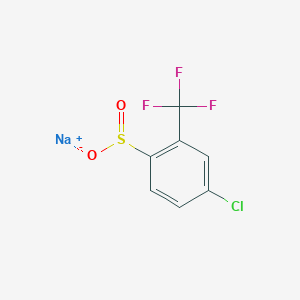

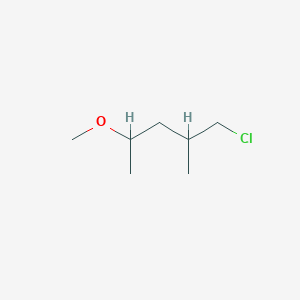
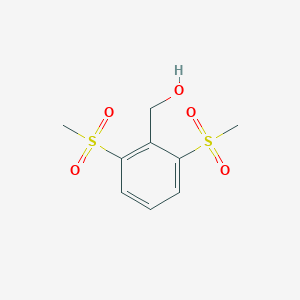
![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)
